

An In-depth Technical Guide to 3-Aminoheptane and its Isomer, Tuaminoheptane

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Compound of Interest

Compound Name: 3-Aminoheptane

Cat. No.: B1595020

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Introduction

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **3-Aminoheptane**. Due to the limited publicly available research specifically on **3-Aminoheptane**, this guide also includes an in-depth analysis of its more widely studied isomer, 2-Aminoheptane (Tuaminoheptane). For researchers, scientists, and drug development professionals, understanding the subtle structural and functional differences between these isomers is crucial. This guide will begin by presenting the known data for **3-Aminoheptane** and will then delve into the extensive history, mechanism of action, and experimental protocols associated with Tuaminoheptane, a compound with a significant history as a nasal decongestant.

Part 1: 3-Aminoheptane

There is a notable scarcity of detailed historical and pharmacological data specifically for **3-Aminoheptane** in readily accessible scientific literature. Its primary significance appears to be as a chemical intermediate and a structural isomer of the more pharmacologically characterized 2-Aminoheptane.

Chemical and Physical Properties of 3-Aminoheptane

The following table summarizes the key quantitative data for **3-Aminoheptane**.^{[1][2][3][4][5]}

Property	Value
Molecular Formula	C ₇ H ₁₇ N
Molecular Weight	115.2166 g/mol
CAS Number	28292-42-4
IUPAC Name	Heptan-3-amine
Synonyms	3-Heptanamine, 3-Heptylamine, 1-Ethylpentylamine
Boiling Point	414.15 K (141 °C)
Standard Non-Polar Kovats Retention Index	868
Standard Polar Kovats Retention Index	1137

Experimental Protocols: Synthesis of 3-Aminoheptane

A common and effective method for the synthesis of **3-Aminoheptane** is the reductive amination of 3-heptanone.^{[6][7]} This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to an amine. The Leuckart reaction is a specific variant of reductive amination that can also be employed.^{[8][9][10][11][12]}

General Protocol for Reductive Amination of 3-Heptanone:

- **Step 1: Imine Formation.** 3-Heptanone is reacted with an amine source, typically ammonia or an ammonium salt such as ammonium acetate, in a suitable solvent. The reaction is often carried out under mildly acidic conditions to facilitate the dehydration of the hemiaminal intermediate to the imine.
- **Step 2: Reduction.** A reducing agent is introduced to the reaction mixture to reduce the imine to **3-Aminoheptane**. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine over the ketone starting material.^{[13][14]}

Illustrative DOT Script for Reductive Amination Workflow:



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Caption: General workflow for the synthesis of **3-Aminoheptane** via reductive amination.

Part 2: Tuaminoheptane (2-Aminoheptane)

Tuaminoheptane, or 2-Aminoheptane, is a structural isomer of **3-Aminoheptane** and has a more documented history of use and research, primarily as a nasal decongestant.^[15]

Discovery and History of Tuaminoheptane

Tuaminoheptane was developed as a sympathomimetic amine and vasoconstrictor.^[15] It was historically marketed under trade names such as 'Tuamine' and 'Heptin' for the relief of nasal congestion.^[15] Its use has declined in favor of other decongestants, and it is now considered an uncommon or discontinued agent in many regions.^[15] Due to its stimulant properties, Tuaminoheptane is listed on the World Anti-Doping Agency's (WADA) list of prohibited substances.^[15]

Chemical and Physical Properties of Tuaminoheptane

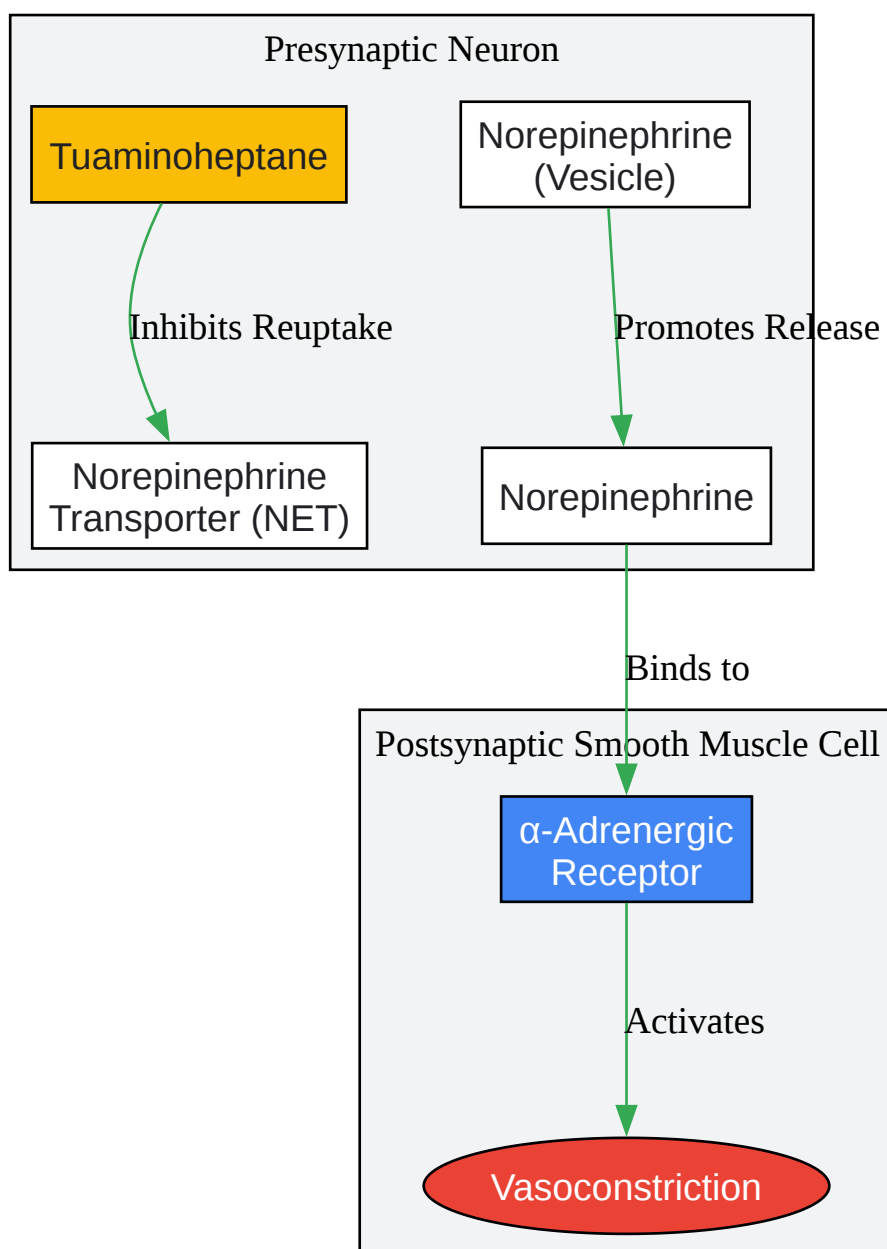
The following table summarizes the key quantitative data for Tuaminoheptane.^{[15][16][17]}

Property	Value
Molecular Formula	C ₇ H ₁₇ N
Molecular Weight	115.22 g/mol
CAS Number	123-82-0
IUPAC Name	Heptan-2-amine
Synonyms	Tuaminoheptane, Tuamine, 1-Methylhexylamine
Boiling Point	142 - 144 °C
Density	0.768 g/cm ³ (at 20 °C)
pH Value	11.45 (10 g/L in H ₂ O at 20 °C)
Flash Point	54 °C

Mechanism of Action and Signaling Pathways

Tuaminoheptane exerts its pharmacological effects primarily by acting as a norepinephrine reuptake inhibitor and releasing agent.^[15] This action increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of adrenergic receptors on vascular smooth muscle. The stimulation of α -adrenergic receptors results in vasoconstriction, which in the nasal mucosa, reduces swelling and alleviates congestion.^[15]

Signaling Pathway of Tuaminoheptane's Vasoconstrictive Action:



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Caption: Signaling pathway of Tuaminoheptane leading to vasoconstriction.

Conclusion

While **3-Aminoheptane** remains a compound of interest primarily from a chemical synthesis perspective, its isomer, Tuaminoheptane, offers a rich history of pharmacological application and a well-understood mechanism of action. For researchers in drug development, the

comparative study of such isomers can provide valuable insights into structure-activity relationships. The methodologies and data presented in this guide are intended to serve as a foundational resource for further investigation into this class of sympathomimetic amines.

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